1-Isobutyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

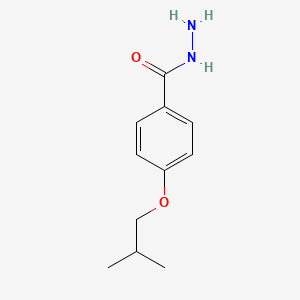

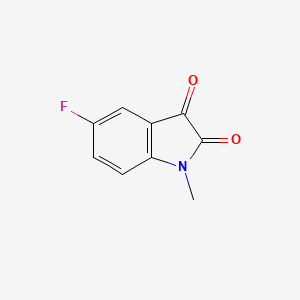

1-Isobutyl-1H-indole-3-carbaldehyde (IIC) is a chemical compound with a molecular formula of C11H13NO and a molecular weight of 177.23 g/mol. It is a colorless, crystalline solid with a characteristic odor. IIC is a common building block in organic synthesis and is used to synthesize a variety of compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in various laboratory experiments.

Mecanismo De Acción

Target of Action

1-Isobutyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .

Mode of Action

It’s known that this compound and its derivatives play a crucial role in multicomponent reactions (mcrs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Biochemical Pathways

It’s known that this compound and its derivatives are involved in multicomponent reactions (mcrs), which can produce products with diverse functional groups .

Result of Action

It’s known that this compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .

Análisis Bioquímico

Biochemical Properties

1-Isobutyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions often involve the formation of covalent bonds, such as C-C and C-N coupling reactions, which are facilitated by the functional groups present in the compound .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole-3-carbaldehyde derivatives have been shown to act as receptor agonists at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 and facilitating mucosal reactivity . This suggests that this compound may have similar effects on cell signaling and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can be easily oxidized to indole-3-carboxylic acid, which may further interact with enzymes and proteins . Additionally, it can undergo condensation reactions with nitromethane, forming 3-nitrovinyl indole, which may have distinct biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature and has a purity of 95% . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, although specific data on these effects for this compound are limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be converted to indole-3-carboxylic acid through oxidation, which may then participate in further metabolic reactions . The compound’s role in these pathways highlights its potential impact on cellular metabolism.

Propiedades

IUPAC Name |

1-(2-methylpropyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPAEEAXXGSBFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367808 |

Source

|

| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433254-46-7 |

Source

|

| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)

![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)

![{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid](/img/structure/B1271220.png)